molecular formula C12H26N2Si B14277477 1,1-Diethenyl-N,N,N',N'-tetraethylsilanediamine CAS No. 127410-30-4

1,1-Diethenyl-N,N,N',N'-tetraethylsilanediamine

Cat. No.: B14277477
CAS No.: 127410-30-4
M. Wt: 226.43 g/mol
InChI Key: FYYCXYLMGPRWLV-UHFFFAOYSA-N
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Description

Bis(diethylamino)divinylsilane is an organosilicon compound that has gained attention in various scientific and industrial fields. This compound is characterized by the presence of two diethylamino groups and two vinyl groups attached to a silicon atom. It is known for its versatility and reactivity, making it a valuable precursor in the synthesis of silicon-containing materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(diethylamino)divinylsilane typically involves the reaction of diethylamine with a silicon-containing precursor. One common method is the reaction of diethylamine with vinyltrichlorosilane in the presence of a base, such as triethylamine. The reaction proceeds as follows:

Vinyltrichlorosilane+2DiethylamineBis(diethylamino)divinylsilane+2Hydrochloric acid\text{Vinyltrichlorosilane} + 2 \text{Diethylamine} \rightarrow \text{Bis(diethylamino)divinylsilane} + 2 \text{Hydrochloric acid} Vinyltrichlorosilane+2Diethylamine→Bis(diethylamino)divinylsilane+2Hydrochloric acid

The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of bis(diethylamino)divinylsilane can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solvent-free processes has also been explored to reduce environmental impact and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(diethylamino)divinylsilane undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form silicon-containing alcohols or ketones.

    Reduction: The compound can be reduced to form silicon-containing hydrides.

    Substitution: The diethylamino groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bis(diethylamino)divinylsilane can yield silicon-containing alcohols, while reduction can produce silicon hydrides .

Scientific Research Applications

Bis(diethylamino)divinylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(diethylamino)divinylsilane involves its ability to form strong bonds with other elements, particularly oxygen and nitrogen. This property makes it an effective precursor for the formation of silicon-oxygen and silicon-nitrogen bonds. The compound’s reactivity is attributed to the presence of the vinyl and diethylamino groups, which facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(diethylamino)divinylsilane is unique due to the presence of both diethylamino and vinyl groups, which provide a balance of reactivity and stability. This makes it a versatile precursor for a wide range of applications, from material synthesis to biomedical research .

Properties

CAS No.

127410-30-4

Molecular Formula

C12H26N2Si

Molecular Weight

226.43 g/mol

IUPAC Name

N-[diethylamino-bis(ethenyl)silyl]-N-ethylethanamine

InChI

InChI=1S/C12H26N2Si/c1-7-13(8-2)15(11-5,12-6)14(9-3)10-4/h11-12H,5-10H2,1-4H3

InChI Key

FYYCXYLMGPRWLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Si](C=C)(C=C)N(CC)CC

Origin of Product

United States

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